molecular formula C21H26N2O2 B5785530 N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide

N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide

Cat. No. B5785530
M. Wt: 338.4 g/mol
InChI Key: JFNVJWAJVRHCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as L-745,870, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to a class of drugs known as selective dopamine D4 receptor antagonists, which have been shown to have a variety of effects on the central nervous system.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide involves its ability to block the dopamine D4 receptor, which is believed to be involved in the regulation of mood and behavior. By blocking this receptor, the compound may help to alleviate symptoms of psychiatric disorders such as schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to increase dopamine release in certain areas of the brain, while decreasing it in others. It has also been shown to affect the levels of other neurotransmitters, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide for lab experiments is its high affinity for the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, one limitation of this compound is its relatively low potency, which may make it less effective in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of more potent derivatives of this compound, which may have greater therapeutic potential. Another area of interest is the exploration of the role of the dopamine D4 receptor in other psychiatric disorders, such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound on the central nervous system.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the reaction of 4-isopropylphenylboronic acid with 4-(chloromethyl)benzonitrile, followed by the addition of morpholine and benzamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It has been shown to have a high affinity for the dopamine D4 receptor, which is believed to play a role in the regulation of mood and behavior.

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16(2)18-7-9-20(10-8-18)22-21(24)19-5-3-17(4-6-19)15-23-11-13-25-14-12-23/h3-10,16H,11-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNVJWAJVRHCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholin-4-ylmethyl)-N-[4-(propan-2-yl)phenyl]benzamide

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